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molecular formula C14H13BrN2O B8469100 N-benzyl-2-amino-4-bromobenzamide CAS No. 341022-08-0

N-benzyl-2-amino-4-bromobenzamide

Cat. No. B8469100
M. Wt: 305.17 g/mol
InChI Key: JFDGNRNTBIWJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902369B2

Procedure details

10 ml of formic acid was added to 18.5 g of N-benzyl-2-amino-4-bromobenzamide, and was heated under reflux for 2 hours. After distilling out excess reagent under reduced pressure, saturated sodium bicarbonate aqueous solution was added, and extracted with ethyl acetate. Ethyl acetated layer was washed with saturated saline solution, and dried with anhydrous sodium sulfate. The solvents were distilled outunder reduced pressure, and the residues were separated and purified by silicagel column chromatography (hexane/ethyl acetate=7/3), to obtain 821 mg of the above compound as a colorless solid.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:18])[C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[NH2:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:19](O)=O>>[CH2:1]([N:8]1[C:9](=[O:18])[C:10]2[C:11](=[CH:12][C:13]([Br:16])=[CH:14][CH:15]=2)[N:17]=[CH:19]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C1=C(C=C(C=C1)Br)N)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
After distilling out excess reagent under reduced pressure, saturated sodium bicarbonate aqueous solution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Ethyl acetated layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvents were distilled outunder reduced pressure
CUSTOM
Type
CUSTOM
Details
the residues were separated
CUSTOM
Type
CUSTOM
Details
purified by silicagel column chromatography (hexane/ethyl acetate=7/3)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=NC2=CC(=CC=C2C1=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 821 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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